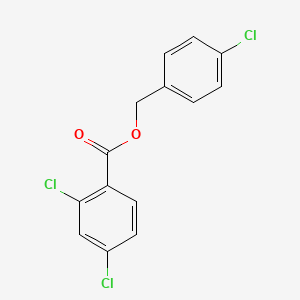

4-chlorobenzyl 2,4-dichlorobenzoate

Description

Properties

IUPAC Name |

(4-chlorophenyl)methyl 2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-10-3-1-9(2-4-10)8-19-14(18)12-6-5-11(16)7-13(12)17/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKPNOSIGMMLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Chemistry

4-Chlorobenzyl 2,4-dichlorobenzoate is primarily used as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it valuable in developing new materials and chemicals.

Research has indicated potential biological activities associated with this compound. Studies focus on its interactions with enzymes and proteins, suggesting it may have applications in drug development.

- Case Study: A study investigated the inhibition of specific enzymes by derivatives of chlorobenzoates, indicating that compounds like this compound could lead to novel therapeutic agents .

Pharmaceutical Applications

The compound is under investigation for its potential use in pharmaceuticals, particularly in developing new drugs targeting various diseases. Its unique structure may allow it to interact with biological targets effectively.

- Example: Research into chlorinated benzoates has shown promise in anti-cancer drug development due to their ability to modulate cellular pathways .

Industrial Uses

In the industrial sector, this compound is utilized for producing specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.

| Industry | Application |

|---|---|

| Chemical Manufacturing | Used as a building block for synthesizing complex organic molecules. |

| Materials Science | Employed in producing polymers and coatings due to its chemical properties. |

Comparison with Similar Compounds

Key Observations :

Biodegradation Pathways

Microbial degradation of chlorinated benzoates involves reductive dechlorination and hydrolytic dehalogenation:

- Reductive Dechlorination : Alcaligenes denitrificans NTB-1 reduces 2,4-dichlorobenzoate to 4-chlorobenzoate under aerobic conditions, a pathway likely relevant to the benzoate moiety of the target compound .

- Enzymatic Specificity : Enzymes such as 2,4-dichlorobenzoyl-CoA reductase (EC 1.21.1.2) catalyze halogen removal but require specific substituent patterns; the absence of ortho-hydroxyl groups in 2,4-dichlorobenzoate derivatives may limit degradation .

- Root Colonization : Pseudomonas fluorescens strains degrade chlorobenzoates via plasmid-encoded enzymes, though plasmid stability in soil ecosystems is variable. The 4-chlorobenzyl group may persist due to low enzymatic activity against benzyl esters .

Enzymatic Interactions

- Catechol 1,2-Dioxygenase : Induced by benzoate degradation in Pseudomonas, but shows minimal activity toward 4-chlorobenzyl derivatives, suggesting metabolic bottlenecks .

- Dehalogenase Limitations : Desulfitobacterium enzymes fail to metabolize 2,4-dichlorobenzoate due to steric hindrance from chlorine substituents, highlighting structural resistance .

Q & A

Q. What are the standard synthetic routes for preparing 4-chlorobenzyl 2,4-dichlorobenzoate, and what key experimental parameters influence yield?

The compound is typically synthesized via esterification between 2,4-dichlorobenzoyl chloride and 4-chlorobenzyl alcohol. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or base-mediated conditions (e.g., pyridine) to activate the acyl chloride .

- Solvent choice : Anhydrous solvents like dichloromethane or toluene to minimize hydrolysis .

- Temperature control : Reactions are often conducted at 0–25°C to suppress side reactions (e.g., dimerization) .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to isolate the pure ester .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological validation involves:

- NMR spectroscopy : Confirm substitution patterns via H and C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm; ester carbonyl at ~170 ppm) .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray crystallography : Resolve crystal structures to verify bond angles and spatial arrangements, as demonstrated for analogous dichlorobenzyl esters .

Q. What stability considerations are critical for storing and handling this compound?

- Light sensitivity : Store in amber vials to prevent photodegradation of the aryl chloride groups .

- Moisture : Use desiccants or inert atmospheres to avoid ester hydrolysis .

- Temperature : Long-term stability at –20°C; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound derivatives?

- Antimicrobial activity : Analogues with 2,4-dichlorobenzyl groups exhibit enhanced bacterial membrane disruption, as shown in studies of related antiseptic esters .

- Electron-withdrawing effects : Fluorine or nitro substituents at the para position increase electrophilicity, potentially improving reactivity in drug conjugation .

- SAR studies : Systematic replacement of chlorine with methyl or methoxy groups can elucidate steric vs. electronic contributions to target binding .

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in nucleophilic acyl substitution reactions?

- Kinetic analysis : Use stopped-flow techniques to compare reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies and transition states for competing pathways .

- Isotopic labeling : O-tracing in ester hydrolysis experiments distinguishes between acid-catalyzed vs. base-mediated mechanisms .

Q. What strategies optimize the scalability of this compound synthesis for high-throughput applications?

- Flow chemistry : Continuous reactors minimize side products by maintaining precise stoichiometric ratios .

- Catalyst recycling : Immobilized enzymes (e.g., lipases) or reusable Lewis acids (e.g., ZnCl₂) reduce costs .

- Process analytics : In-line FTIR monitors reaction progress in real time, enabling rapid adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.